molecular formula C20H14N4O8 B3825736 N1,N4-BIS(2-HYDROXY-5-NITROPHENYL)BENZENE-1,4-DICARBOXAMIDE CAS No. 6957-83-1

N1,N4-BIS(2-HYDROXY-5-NITROPHENYL)BENZENE-1,4-DICARBOXAMIDE

Cat. No.: B3825736
CAS No.: 6957-83-1
M. Wt: 438.3 g/mol
InChI Key: AMTBLIRDJRCJJA-UHFFFAOYSA-N
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Description

N1,N4-BIS(2-HYDROXY-5-NITROPHENYL)BENZENE-1,4-DICARBOXAMIDE is an organic compound with the molecular formula C20H14N4O8. It is known for its complex structure, which includes two hydroxy and nitro groups attached to a benzene ring, and two carboxamide groups. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N4-BIS(2-HYDROXY-5-NITROPHENYL)BENZENE-1,4-DICARBOXAMIDE typically involves the reaction of 2-hydroxy-5-nitroaniline with terephthaloyl chloride under controlled conditions. The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N1,N4-BIS(2-HYDROXY-5-NITROPHENYL)BENZENE-1,4-DICARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N1,N4-BIS(2-HYDROXY-5-NITROPHENYL)BENZENE-1,4-DICARBOXAMIDE is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of N1,N4-BIS(2-HYDROXY-5-NITROPHENYL)BENZENE-1,4-DICARBOXAMIDE involves its interaction with specific molecular targets. The hydroxy and nitro groups can form hydrogen bonds and electrostatic interactions with enzymes and receptors, leading to inhibition or activation of biological pathways. The carboxamide groups contribute to the compound’s stability and binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • N1,N4-BIS(2-HYDROXY-5-METHYLPHENYL)BENZENE-1,4-DICARBOXAMIDE
  • N1,N4-BIS(2-HYDROXY-5-CHLOROPHENYL)BENZENE-1,4-DICARBOXAMIDE

Uniqueness

N1,N4-BIS(2-HYDROXY-5-NITROPHENYL)BENZENE-1,4-DICARBOXAMIDE is unique due to the presence of nitro groups, which impart distinct electronic properties and reactivity. This makes it particularly useful in applications requiring specific redox behavior and binding characteristics .

Properties

IUPAC Name

1-N,4-N-bis(2-hydroxy-5-nitrophenyl)benzene-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N4O8/c25-17-7-5-13(23(29)30)9-15(17)21-19(27)11-1-2-12(4-3-11)20(28)22-16-10-14(24(31)32)6-8-18(16)26/h1-10,25-26H,(H,21,27)(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMTBLIRDJRCJJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])O)C(=O)NC3=C(C=CC(=C3)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N4O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50398565
Record name ST041559
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50398565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

438.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6957-83-1
Record name NSC65110
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65110
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ST041559
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50398565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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